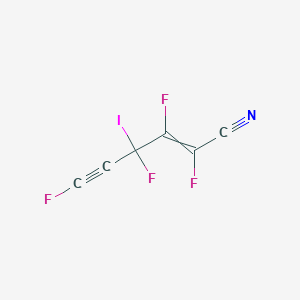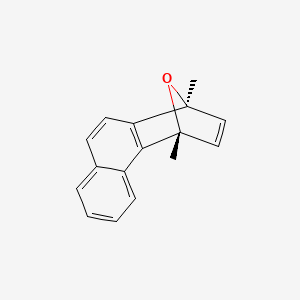
(1S,4R)-1,4-Dimethyl-1,4-dihydro-1,4-epoxyphenanthrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,4R)-1,4-Dimethyl-1,4-dihydro-1,4-epoxyphenanthrene is a complex organic compound characterized by its unique stereochemistry and structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4R)-1,4-Dimethyl-1,4-dihydro-1,4-epoxyphenanthrene typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of D-limonene as a starting material. The synthetic route includes double bond addition, hydroxyl protection, elimination reaction, and deprotection steps. The process is designed to ensure high chiral selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, safety, and cost-effectiveness. Key considerations include the use of safe reagents, minimizing by-products, and achieving high purity and yield .
Chemical Reactions Analysis
Types of Reactions
(1S,4R)-1,4-Dimethyl-1,4-dihydro-1,4-epoxyphenanthrene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated hydrocarbons .
Scientific Research Applications
(1S,4R)-1,4-Dimethyl-1,4-dihydro-1,4-epoxyphenanthrene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a neuroprotective agent.
Mechanism of Action
The mechanism by which (1S,4R)-1,4-Dimethyl-1,4-dihydro-1,4-epoxyphenanthrene exerts its effects involves interactions with specific molecular targets and pathways. For example, it may interact with nicotinic acetylcholine receptors, influencing neurotransmission and providing neuroprotective effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- (1S,4R)-4-Isopropyl-1,6-dimethyl-1,2,3,4-tetrahydronaphthalene
- (1S,4R)-1-Methyl-4-(1-methylvinyl)-2-cyclohexene-1-alcohol
- (1S,4R)-4-tert-Butoxycarbonylamino-cyclopent-2-enyl-1-methanol
Uniqueness
What sets (1S,4R)-1,4-Dimethyl-1,4-dihydro-1,4-epoxyphenanthrene apart from similar compounds is its unique stereochemistry and structural features
Properties
CAS No. |
917871-88-6 |
|---|---|
Molecular Formula |
C16H14O |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
(1R,12S)-1,12-dimethyl-15-oxatetracyclo[10.2.1.02,11.03,8]pentadeca-2(11),3,5,7,9,13-hexaene |
InChI |
InChI=1S/C16H14O/c1-15-9-10-16(2,17-15)14-12-6-4-3-5-11(12)7-8-13(14)15/h3-10H,1-2H3/t15-,16+/m0/s1 |
InChI Key |
XGUQEGQQPYVQIK-JKSUJKDBSA-N |
Isomeric SMILES |
C[C@@]12C=C[C@@](O1)(C3=C2C=CC4=CC=CC=C43)C |
Canonical SMILES |
CC12C=CC(O1)(C3=C2C=CC4=CC=CC=C43)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


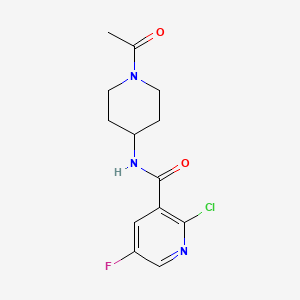
![4-(1-Benzofuran-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14184044.png)
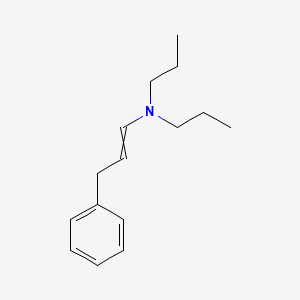
![N-[4-Chloro-3-(3-methylphenoxy)phenyl]-4-methoxypyrimidin-2-amine](/img/structure/B14184064.png)
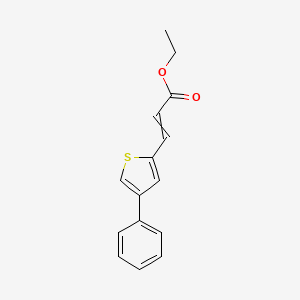
![4-[2-(4-Methoxynaphthalen-1-yl)ethenyl]-1-methylquinolin-1-ium iodide](/img/structure/B14184088.png)

![4-[(E)-(4-{[10-(Diethylamino)decyl]oxy}phenyl)diazenyl]benzonitrile](/img/structure/B14184094.png)
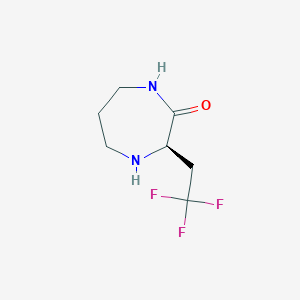
![2-[(2S)-2-Methyloxiran-2-yl]-1-(4-nitrophenyl)ethan-1-one](/img/structure/B14184106.png)
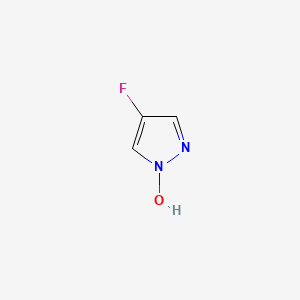
![Bis[6-(4'-methyl[1,1'-biphenyl]-4-yl)hexyl]diselane](/img/structure/B14184118.png)
![2-{4-[(E)-(Pyridin-4-yl)diazenyl]phenoxy}ethan-1-ol](/img/structure/B14184126.png)
